REACTION_CXSMILES
|
[Br-].[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C[O-].[Na+]>CO>[C:10]1([CH2:9][N:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]2=[NH:2])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|
|
Name
|
2-amino-1-(phenylmethyl)pyridinium bromide
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
[Br-].NC1=[N+](C=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated under reflux conditions for 2.5 hours
|
Duration
|
2.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1C(C=CC=C1)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |